molecular formula C10H13NO B13063062 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine

Cat. No.: B13063062
M. Wt: 163.22 g/mol
InChI Key: UZJCBTHQFUACFY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-dimethylphenol with an appropriate amine source under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications includes studies on its effects on specific biological targets and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzofuran: Similar in structure but lacks the amine group, which affects its chemical properties and reactivity.

    2,2-Dimethyl-2,3-dihydro-1-benzofuran: Another related compound with different substitution patterns, leading to variations in its chemical behavior.

    Benzofuran derivatives: A broad class of compounds with diverse biological activities and applications.

Uniqueness

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine is unique due to the presence of both methyl and amine groups, which confer specific chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C10H13NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-7H,11H2,1-2H3

InChI Key

UZJCBTHQFUACFY-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)N)C

Origin of Product

United States

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